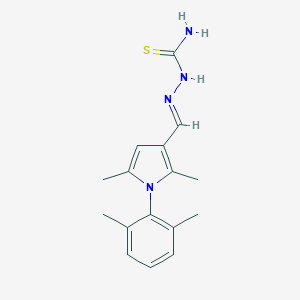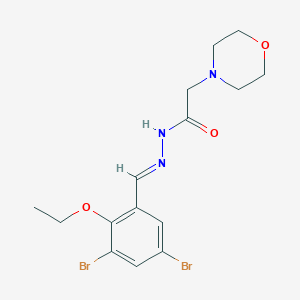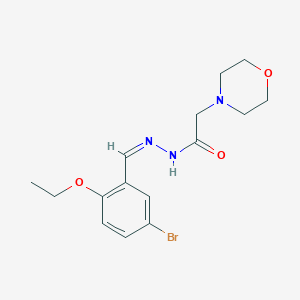![molecular formula C20H12BrClN2O3 B302308 N'-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302308.png)
N'-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide is a synthetic compound that has gained significant attention in scientific research due to its potential application in medicine. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
Mechanism of Action
The mechanism of action of N-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide varies depending on its application. In cancer treatment, the compound induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway. The compound also inhibits angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF). In diabetes treatment, the compound inhibits the activity of alpha-glucosidase, an enzyme involved in the breakdown of carbohydrates, leading to a decrease in blood glucose levels. In Alzheimer's disease treatment, the compound inhibits the formation of beta-amyloid plaques by inhibiting the activity of beta-secretase, an enzyme involved in the production of beta-amyloid.
Biochemical and Physiological Effects:
N-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has various biochemical and physiological effects depending on its application. In cancer treatment, the compound inhibits the growth of cancer cells and induces apoptosis. In diabetes treatment, the compound reduces blood glucose levels. In Alzheimer's disease treatment, the compound inhibits the formation of beta-amyloid plaques.
Advantages and Limitations for Lab Experiments
N-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has several advantages and limitations for lab experiments. One advantage is its potential application in medicine for the treatment of various diseases. Another advantage is its ability to inhibit the growth of cancer cells and induce apoptosis. One limitation is the need for further studies to determine its efficacy and safety in humans.
Future Directions
For N-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide include further studies to determine its efficacy and safety in humans. Other future directions include the development of more efficient synthesis methods and the investigation of its potential application in the treatment of other diseases. Additionally, the compound's potential as a diagnostic tool in cancer treatment should be explored further.
Synthesis Methods
N-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide can be synthesized using various methods, including the reaction of 2-hydroxybenzophenone with 3-bromo-5-chloro-2,4-pentanedione in the presence of ammonium acetate and acetic acid. The reaction mixture is then refluxed, and the resulting product is purified using column chromatography. Another method involves the reaction of 2-hydroxybenzophenone with 3-bromo-5-chloro-2,4-pentanedione in the presence of ethanol and piperidine, followed by purification using recrystallization.
Scientific Research Applications
N-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has been extensively studied for its potential application in medicine. The compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer treatment, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes treatment, the compound has been shown to reduce blood glucose levels by inhibiting the activity of alpha-glucosidase. In Alzheimer's disease treatment, the compound has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.
properties
Product Name |
N'-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide |
|---|---|
Molecular Formula |
C20H12BrClN2O3 |
Molecular Weight |
443.7 g/mol |
IUPAC Name |
N//'-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide |
InChI |
InChI=1S/C20H12BrClN2O3/c21-13-7-12(19(25)16(22)8-13)10-23-24-20(26)18-9-15-14-4-2-1-3-11(14)5-6-17(15)27-18/h1-10,23H,(H,24,26)/b12-10+ |
InChI Key |
GHIIVQPVZYULPE-ZRDIBKRKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN/C=C/4\C=C(C=C(C4=O)Cl)Br |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NNC=C4C=C(C=C(C4=O)Cl)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NNC=C4C=C(C=C(C4=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-{5-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}-2-chlorobenzoate](/img/structure/B302225.png)
![N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4-nitrobenzohydrazide](/img/structure/B302226.png)
![methyl 4-chloro-3-(5-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302227.png)

![N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302230.png)
![methyl 4-chloro-3-{5-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B302231.png)
![N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B302232.png)
![Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate](/img/structure/B302237.png)

![N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B302239.png)

![Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B302242.png)

![N'-{4-chloro-3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302246.png)